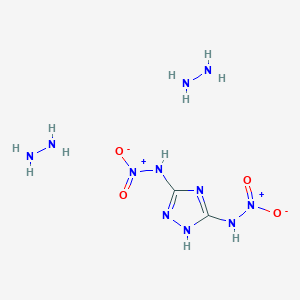![molecular formula C9H15BrN2S B12524263 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole CAS No. 782501-81-9](/img/structure/B12524263.png)
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is a sulfur-containing pyrazole derivative Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Bromoethyl Sulfanyl Group: The bromoethyl sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable sulfanyl precursor reacts with a bromoethyl compound under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Wissenschaftliche Forschungsanwendungen
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1-{2-[(2-Chloroethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Iodoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Methylethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
Comparison: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is unique due to the presence of the bromoethyl group, which can impart distinct reactivity and biological activity compared to its chloro, iodo, and methylethyl analogs .
Eigenschaften
CAS-Nummer |
782501-81-9 |
|---|---|
Molekularformel |
C9H15BrN2S |
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2S/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
QJGNAYMYUKUDTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CCSCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
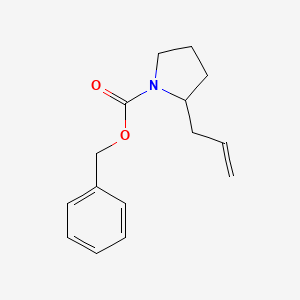
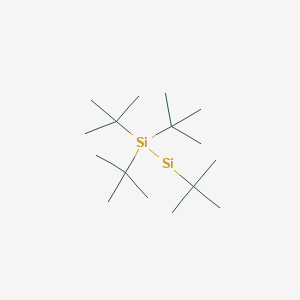
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
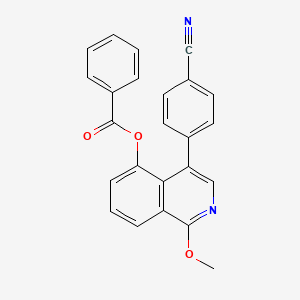
methanone](/img/structure/B12524230.png)
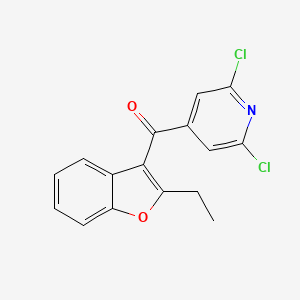
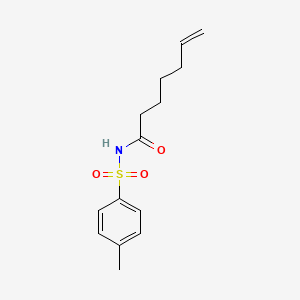
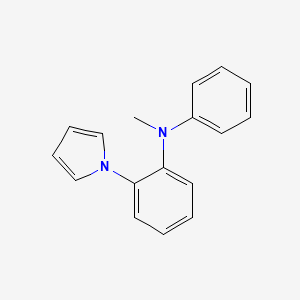
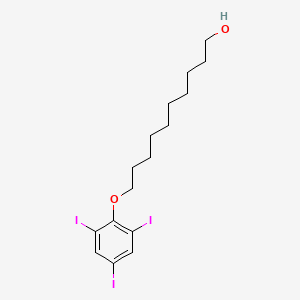
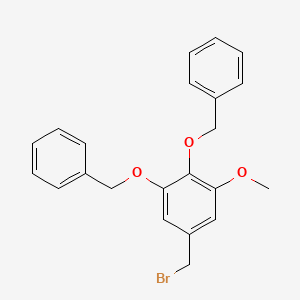

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
